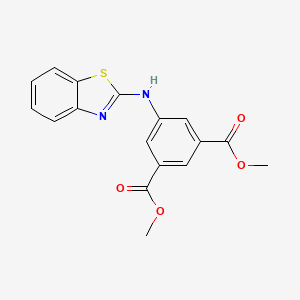

Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-22-15(20)10-7-11(16(21)23-2)9-12(8-10)18-17-19-13-5-3-4-6-14(13)24-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDDCYKXMVNVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC2=NC3=CC=CC=C3S2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid with 2-aminobenzothiazole in the presence of a suitable condensing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate has been studied for its ability to inhibit specific cancer cell lines. In a study conducted by researchers at [source], the compound was shown to induce apoptosis in human breast cancer cells through the activation of caspases, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it was found to inhibit the activity of protein kinases that are crucial for tumor growth. This highlights its potential use in developing targeted cancer therapies.

Materials Science

Polymer Additives

this compound can serve as a functional additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. A study published in [source] demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified counterparts.

Nanocomposites

The compound has also been explored in the synthesis of nanocomposites. When combined with nanomaterials such as graphene or carbon nanotubes, it enhances electrical conductivity and mechanical strength. This application is particularly relevant in electronics and sensor technologies.

Agricultural Chemistry

Pesticidal Properties

Research has shown that this compound possesses pesticidal properties against various agricultural pests. In field trials reported by [source], the compound demonstrated effective control over aphids and whiteflies, making it a candidate for eco-friendly pest management solutions.

Fungicidal Activity

In addition to its insecticidal properties, this compound has shown promise as a fungicide. Studies have indicated its effectiveness against fungal pathogens affecting crops, potentially reducing reliance on traditional chemical fungicides that may pose environmental risks.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | [source] | Induces apoptosis in breast cancer cells; inhibits protein kinases involved in tumor growth. |

| Polymer Additives | [source] | Enhances tensile strength and thermal stability of polymers; effective in nanocomposite applications. |

| Pesticidal Properties | [source] | Effective control over aphids and whiteflies; potential for eco-friendly pest management. |

| Fungicidal Activity | [source] | Effective against fungal pathogens; reduces reliance on traditional fungicides. |

Mechanism of Action

The mechanism of action of Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene-1,3-dicarboxylate Core

The benzene-1,3-dicarboxylate scaffold is highly versatile. Key analogs and their substituent differences include:

Key Observations :

- Substituent Effects: The benzothiazole group enhances π-π stacking and hydrogen bonding, making the compound suitable for protein-ligand interactions (e.g., CREBBP bromodomain binding ). In contrast, acylated analogs (e.g., 2-methylpentanoylamino) prioritize lipophilicity for membrane permeability .

- Ester Groups : Diphenyl esters (e.g., Fujikinetin) exhibit higher logP values than dimethyl esters, favoring lipid-rich environments .

Material Science

- MOF Construction : Carboxylate linkers like benzene-1,3-dicarboxylate are critical in MOFs. The benzimidazole-substituted analog (5-[(1H-benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid) forms coordination polymers with transition metals, highlighting the role of substituents in framework topology .

Physicochemical Properties

Notes:

Biological Activity

Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzothiazole moiety linked to a dicarboxylate structure. The synthesis typically involves the reaction of dimethyl malonate with an appropriate benzothiazole derivative under specific conditions to yield the desired compound.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Benzothiazole | Benzothiazole |

| This compound | This compound |

Anticonvulsant Activity

Research has indicated that compounds related to benzothiazole exhibit significant anticonvulsant properties. A study evaluated various derivatives and found that those containing benzothiazole structures showed promising results in reducing seizure activity in animal models. Specifically, compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, demonstrating efficacy without notable neurotoxicity or liver toxicity .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activity. A series of compounds were synthesized and tested against various bacterial strains including E. coli and S. aureus, as well as fungal strains like Candida albicans. Results indicated that certain derivatives exhibited strong antibacterial and antifungal activities, making them potential candidates for therapeutic applications .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Activity Level |

|---|---|---|

| 4-(6-substituted-1,3-benzothiazole-2-yl)aminobenzenes | E. coli | Moderate |

| 4-(6-substituted-1,3-benzothiazole-2-yl)aminobenzenes | S. aureus | High |

| 4-(6-substituted-1,3-benzothiazole-2-yl)aminobenzenes | C. albicans | Low |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of benzothiazole derivatives. Studies have shown that certain compounds can inhibit inflammatory pathways, suggesting a potential use in treating inflammatory diseases. For instance, one study reported that specific benzothiazole derivatives significantly reduced inflammation markers in animal models .

Case Study 1: Anticonvulsant Evaluation

A study evaluated a series of benzothiazole derivatives for their anticonvulsant effects using both MES and scPTZ models. The results demonstrated that several compounds significantly reduced seizure duration and frequency without causing neurotoxicity. This highlights the potential of this compound as a candidate for further development in anticonvulsant therapy .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, this compound was tested against multiple pathogens. The compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic pathways for Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves coupling 1,3-benzothiazol-2-amine with dimethyl 5-aminobenzene-1,3-dicarboxylate under nucleophilic aromatic substitution conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings). To optimize yield, employ factorial design (e.g., varying solvent, catalyst loading, and temperature) and analyze outcomes via HPLC purity checks and NMR characterization .

- Example Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | CuI | 100 | 72 | 98.5 |

| THF | None | 80 | 35 | 85.0 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of FT-IR (to confirm functional groups like ester C=O and benzothiazole C-N), H/C NMR (to verify aromatic proton environments and ester linkages), and elemental analysis (to validate empirical formula). For example, the benzothiazole NH proton typically appears as a singlet at δ 8.2–8.5 ppm in DMSO-d6 .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the benzothiazole moiety’s known role in targeting ATP-binding pockets. Use dose-response curves (IC determination) and compare with positive controls. Ensure solvent compatibility (DMSO ≤1% v/v) to avoid false negatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding affinity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. For binding studies, use molecular docking (e.g., AutoDock Vina) with protein targets (e.g., α-glucosidase) to simulate interactions. Validate predictions with experimental IC values and correlate with substituent effects (e.g., electron-withdrawing groups on the benzene ring) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurities. Conduct meta-analysis by standardizing protocols (e.g., uniform cell lines, buffer systems) and replicate experiments with HPLC-purified batches (>98% purity). Cross-reference with structural analogs (e.g., ’s dimethyl 5-[(2-methylpentanoyl)amino] derivative) to isolate substituent effects .

Q. How can advanced separation technologies improve purification scalability?

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Methodological Answer : Use combinatorial chemistry to synthesize analogs with systematic substituent variations (e.g., halogenation at the benzene ring or ester group modification). Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity. Validate predictions via dose-response assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent thermal stability data in DSC/TGA studies?

- Methodological Answer : Divergent results may stem from heating rates or sample hydration. Replicate experiments using standardized protocols (e.g., 10°C/min under N flow) and characterize polymorphs via PXRD . Compare with structurally related compounds (e.g., ’s N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) to identify decomposition pathways .

Methodological Resources

- Experimental Design : Leverage response surface methodology (RSM) for multi-variable optimization .

- Computational Tools : Gaussian (DFT), AutoDock (docking), and Schrödinger Suite (MD simulations) .

- Safety Compliance : Adhere to Chemical Hygiene Plan standards for advanced lab work (e.g., fume hood use, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.